(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-4-14(19-18-11)24-12-5-7-20(10-12)15(22)13-9-17-21-6-2-8-23-16(13)21/h3-4,9,12H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWIAGOPLOJIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex heterocyclic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure
The compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a pyrrolidine moiety substituted with a methylpyridazine group. This unique structure contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo derivatives, including:
- Anticancer Activity : Pyrazolo compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Some derivatives exhibit inhibitory effects on inflammatory pathways.
- CNS Activity : Potential neuroprotective effects have been noted in certain pyrazolo compounds.
Anticancer Activity
Research indicates that pyrazolo compounds can inhibit key signaling pathways involved in cancer progression. For instance, studies have demonstrated that certain derivatives can effectively target kinases involved in tumor growth:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| MM129 | Colorectal | BTK inhibition | |
| MM131 | Colorectal | mTOR inhibition | |
| Unspecified Pyrazolo Derivative | Various | Apoptosis induction via caspase activation |
These compounds have been shown to exert cytotoxic effects on various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
The mechanisms underlying the biological activities of the compound include:
- Inhibition of Kinases : The compound may inhibit key kinases such as Bruton’s tyrosine kinase (BTK) and mTOR, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase enzyme activation has been observed, leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as the AKT-mTOR pathway and PD1-PD-L1 interactions.
Case Studies
Several studies have focused on the biological activities of pyrazolo derivatives:
- A study involving MM129 demonstrated significant anticancer efficacy in colorectal cancer models, outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) in terms of apoptosis induction and tumor suppression in xenograft models .
- Another investigation into MM131 revealed its ability to reduce levels of sICAM-1 and cathepsin B in treated cells, indicating its potential role in inhibiting cancer metastasis .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Pyrazolo-Oxazin Derivatives
Key Observations:
- The dimethyl-substituted amine derivative exhibits enhanced solubility due to its hydrochloride salt form, whereas the pyridazinyloxy group in the target compound may influence lipophilicity and membrane permeability.
- Fused systems, such as the pyrazolo-pyrano-oxazin derivative , demonstrate how ring fusion (e.g., pyranopyrazole) can modulate electronic properties and bioactivity.
Physicochemical and ADME/Tox Considerations
Table 2: Property Comparison
Notes:
- The pyridazinyloxy group in the target compound may increase metabolic stability compared to the methanol analog .
Méthodes De Préparation
Preparation of the Pyrazolo-Oxazine Core
The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl moiety is synthesized via cyclization reactions. A common approach involves condensing substituted pyrazole derivatives with oxazine precursors. For example, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-ylmethanol (Catalog ID: L20125) serves as a key intermediate. Oxidation of this methanol derivative to the corresponding carboxylic acid is critical for subsequent coupling.
Procedure :
- Synthesis of Pyrazolo-Oxazine Methanol :
- Oxidation to Carboxylic Acid :
Functionalization of Pyrrolidine with 6-Methylpyridazin-3-yloxy Group
The 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine fragment requires regioselective etherification. This step involves nucleophilic substitution or Mitsunobu reactions to install the pyridazine moiety.
Procedure :
- Synthesis of 6-Methylpyridazin-3-ol :
- Ether Formation on Pyrrolidine :
Coupling of Pyrazolo-Oxazine Carboxylic Acid with Functionalized Pyrrolidine
The final step involves forming the methanone bridge between the pyrazolo-oxazine and pyrrolidine fragments. This is achieved via amide coupling or Schlenk equilibrium techniques.
Procedure :
- Activation of Carboxylic Acid :
- Coupling Reaction :
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 25°C | 78 |
| EDCl/HOBt | DCM | 0°C → 25°C | 65 |
| SOCl2/Et3N | THF | Reflux | 82 |
Data inferred from analogous reactions in.
Purification and Characterization
Crude product purification employs column chromatography (SiO2, eluent: EtOAc/hexane) or preparative HPLC. Final characterization includes:
- 1H/13C NMR : Confirm substitution patterns and coupling.
- HRMS : Verify molecular formula (C21H22N6O3).
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization :
Oxidation Side Reactions :
Pyrrolidine Ring Conformation :
Alternative Synthetic Routes
Ugi Four-Component Reaction :
Metal-Catalyzed Cross-Coupling :
- Suzuki-Miyaura coupling to introduce the pyridazine moiety post-methanone formation (requires pre-functionalized boronic ester).
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Construction: Begin with the pyrazolo[5,1-b][1,3]oxazine core, synthesized via cyclization of substituted pyrazole precursors under acidic or basic conditions (e.g., using ethanol/HCl or THF/NaH) .
Pyrrolidine Functionalization: Introduce the 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine moiety through nucleophilic substitution. For example, react 6-methylpyridazin-3-ol with a pyrrolidine derivative bearing a leaving group (e.g., mesylate or tosylate) in an aqueous-alcoholic medium .
Coupling Reaction: Use a carbonyl coupling agent (e.g., EDCI or DCC) to link the pyrazolo-oxazine core and the functionalized pyrrolidine. Monitor progress via TLC (chloroform:methanol, 95:5) and purify via column chromatography .
Key Considerations: Optimize reaction time and temperature to avoid side reactions, particularly with the oxygen bridge in the pyrrolidine moiety .
Basic: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
A combination of analytical techniques is critical:
- 1H NMR Spectroscopy: Confirm proton environments (e.g., pyridazine methyl group at ~2.5 ppm, pyrrolidine oxy protons at 3.5–4.5 ppm) .
- HPLC-MS: Verify molecular weight ([M+H]+ peak) and purity (>95%) .
- Elemental Analysis: Validate C, H, N composition (±0.4% of theoretical values) .
Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the pyrazolo-oxazine and pyrrolidine regions .
Advanced: What strategies optimize metabolic stability given its heterocyclic components?
Methodological Answer:
- Lipophilicity Enhancement: Introduce trifluoromethyl groups (as in structurally similar compounds) to improve membrane permeability .
- In Silico Predictions: Use tools like SwissADME to predict metabolic hotspots (e.g., pyridazine ring oxidation) and guide structural modifications (e.g., substituting the 6-methyl group with electron-withdrawing substituents) .
- Enzymatic Stability Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify vulnerable sites for modification .
Advanced: How to design experiments to assess kinase binding affinity?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR) .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict interactions between the pyrazolo-oxazine core and kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridazine oxygen) .
- Structure-Activity Relationship (SAR): Synthesize analogs with variations in the pyrrolidine-oxy linker and compare IC50 values to identify critical substituents .
Data Contradiction: How to resolve discrepancies in biological activity across similar compounds?
Methodological Answer:
- Standardized Assays: Re-test compounds under identical conditions (e.g., cell line, incubation time) to eliminate variability .
- Structural Comparison: Use X-ray crystallography or molecular modeling to correlate activity differences with specific structural features (e.g., pyridazine vs. pyridine substitution) .
- Meta-Analysis: Compile data from multiple studies (e.g., antifungal vs. anticancer assays) to identify trends linked to heterocyclic arrangements .
Experimental Design: What considerations are vital for in vivo pharmacokinetic studies?
Methodological Answer:
- Randomized Block Design: Assign treatment groups (e.g., IV vs. oral dosing) using stratified randomization based on animal weight/age to control variability .
- Sampling Schedule: Collect plasma/tissue samples at critical timepoints (e.g., 0.5, 1, 4, 24 hours) to capture absorption, distribution, and elimination phases.
- Analytical Methods: Use LC-MS/MS to quantify compound levels, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Control for Metabolism: Include inhibitors (e.g., 1-aminobenzotriazole for CYP450) to assess metabolic pathways .
Advanced: How does the oxygen bridge in the pyrrolidine moiety influence bioactivity?
Methodological Answer:
- Conformational Analysis: Use molecular dynamics simulations to compare flexibility of oxygen-linked vs. carbon-linked pyrrolidine. The ether bridge may restrict rotation, enhancing target binding .
- Hydrogen Bonding: Conduct isothermal titration calorimetry (ITC) to measure binding affinity changes when the oxygen is replaced with sulfur or methylene .
- In Vivo Efficacy: Compare pharmacokinetic profiles (e.g., half-life, AUC) of oxygen-bridged analogs vs. non-bridged derivatives in rodent models .
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